molecular formula C11H8Br2N2O2 B8007278 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-

Cat. No.: B8007278
M. Wt: 360.00 g/mol
InChI Key: UVSVTDVJQAJIFG-SOFGYWHQSA-N
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Description

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a butenamide backbone with cyano and hydroxy functional groups, as well as dibromo substitution on the phenyl ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Starting with a phenyl compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

    Amidation: The brominated phenyl compound is then reacted with an appropriate amide precursor under conditions that facilitate the formation of the amide bond.

    Hydroxylation: Introduction of the hydroxy group can be achieved through various methods, such as oxidation of an intermediate alcohol or direct hydroxylation using reagents like hydrogen peroxide.

    Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, cyanide sources.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and hydroxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Butenamide, 2-cyano-N-(phenyl)-3-hydroxy-: Lacks bromine substitution, which may affect its reactivity and biological activity.

    2-Butenamide, 2-cyano-N-(2,5-dichlorophenyl)-3-hydroxy-: Chlorine substitution instead of bromine, potentially altering its chemical and physical properties.

    2-Butenamide, 2-cyano-N-(2,5-dimethylphenyl)-3-hydroxy-: Methyl substitution, which may influence its steric and electronic characteristics.

Uniqueness

The presence of dibromo substitution on the phenyl ring in 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that differ from its analogs.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)NC1=C(C=CC(=C1)Br)Br)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62004-35-7
Record name LFM-A13
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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